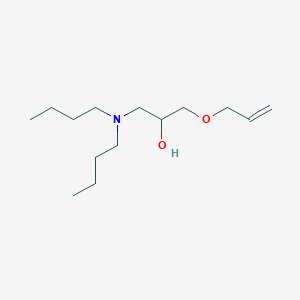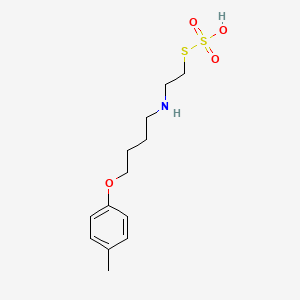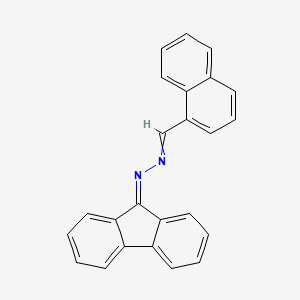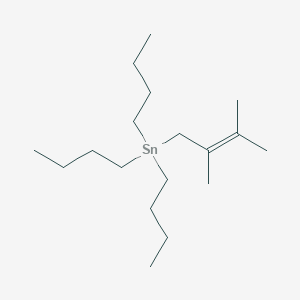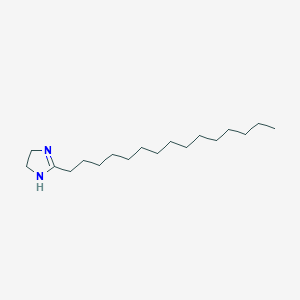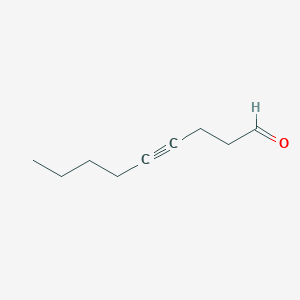
4-Nonynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nonynal is an organic compound with the molecular formula C₉H₁₄O It is a type of aldehyde, specifically a nonanal with a triple bond at the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Nonynal can be synthesized through various methods. One common approach involves the partial oxidation of 4-nonyn-1-ol. This reaction typically requires an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) under controlled conditions to yield this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 4-nonyn-1-ol. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), at elevated temperatures to facilitate the dehydrogenation reaction.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nonynal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used under anhydrous conditions.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: 4-Nonyn-1-ol.
Substitution: Various substituted nonynal derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nonynal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential role in biological systems, particularly in lipid peroxidation processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a biomarker for oxidative stress.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor.
Wirkmechanismus
The mechanism by which 4-Nonynal exerts its effects involves its reactivity as an aldehyde. It can form adducts with proteins and other biomolecules through nucleophilic addition reactions. This reactivity is crucial in its role in lipid peroxidation, where it can modify cellular components and influence various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonanal: A saturated aldehyde with similar structural features but lacks the triple bond.
4-Hydroxynonenal: An aldehyde with a hydroxyl group and a double bond, known for its role in oxidative stress.
Uniqueness of 4-Nonynal
This compound is unique due to its triple bond, which imparts distinct chemical reactivity compared to its saturated and unsaturated counterparts. This feature makes it valuable in synthetic chemistry and biological studies.
Eigenschaften
CAS-Nummer |
21949-79-1 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
non-4-ynal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h9H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
MYFSBXJFCUTRPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


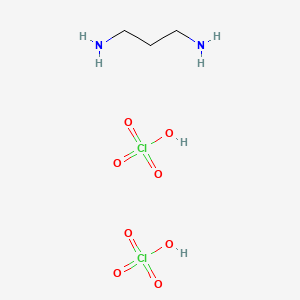

![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
